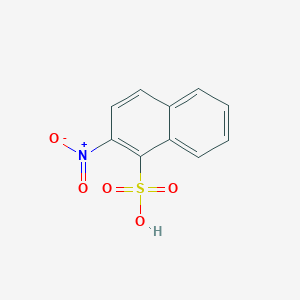
2-Nitronaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of both nitro and sulfonic acid functional groups attached to the naphthalene ring. This compound is primarily used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitronaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminonaphthalenesulfonic acids.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonic acid groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens and alkylating agents in the presence of catalysts are employed.
Major Products:
Oxidation: Quinones.
Reduction: Aminonaphthalenesulfonic acids.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitronaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of colorants for textiles, plastics, and other materials .
Wirkmechanismus
The mechanism of action of 2-nitronaphthalene-1-sulfonic acid involves electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to produce desired products .
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- 1-Nitronaphthalene
- 2-Nitronaphthalene
Comparison: 2-Nitronaphthalene-1-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
50855-38-4 |
|---|---|
Molekularformel |
C10H7NO5S |
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
2-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)17(14,15)16/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
WPFCHJIUEHHION-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


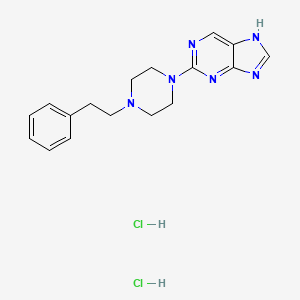
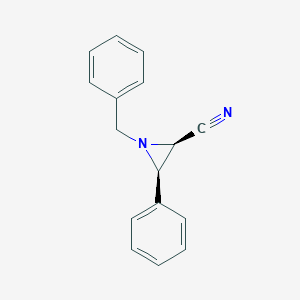
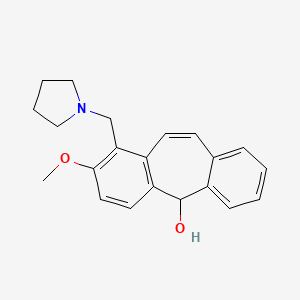
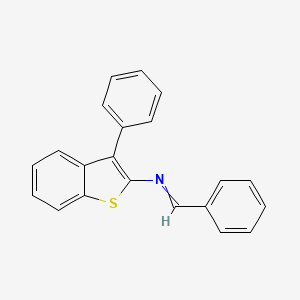
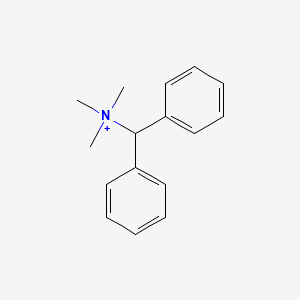
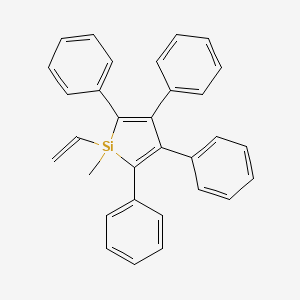
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
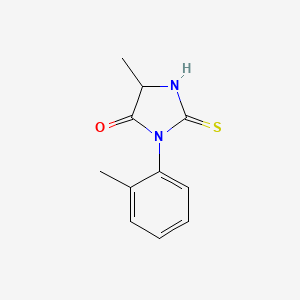

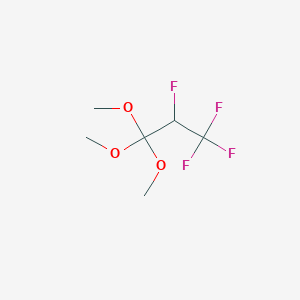



![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
